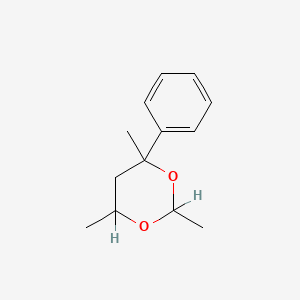

2,4,6-Trimethyl-4-phenyl-1,3-dioxane

Descripción

Significance of Substituted 1,3-Dioxane (B1201747) Frameworks in Organic Chemistry

The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at the 1 and 3 positions, represents a cornerstone in modern organic chemistry. wikipedia.org These structures are of fundamental importance for several reasons. Primarily, they serve as robust protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.de The formation of a 1,3-dioxane is a common strategy to mask the reactivity of these functional groups, as they are generally stable under basic, reductive, and oxidative conditions. thieme-connect.de Their utility lies in their acid-lability, allowing for deprotection under controlled acidic conditions. thieme-connect.de

Beyond their role in protection chemistry, substituted 1,3-dioxanes are valuable chiral auxiliaries and intermediates in stereoselective synthesis. nih.gov The defined chair-like conformation of the dioxane ring allows for predictable facial selectivity in reactions at or adjacent to the ring. thieme-connect.de The conformational analysis of these rings has been a subject of intense academic study, with research focusing on the energetic preferences of substituents in axial versus equatorial positions, which in turn dictates the stereochemical outcome of reactions. thieme-connect.deresearchgate.netresearchgate.net Furthermore, the 1,3-dioxane motif is not merely a synthetic tool but is also embedded within the structure of various natural products, highlighting its biological relevance. thieme-connect.de

Specific Research Focus on 2,4,6-Trimethyl-4-phenyl-1,3-dioxane

The primary research interest in this compound stems from its application in the fragrance industry. google.comcosmileeurope.eu Academic and industrial research has centered on the synthesis and characterization of its various stereoisomers, as these isomers possess distinct olfactory properties. google.comgoogle.com The compound is typically synthesized via the acid-catalyzed condensation of α-methylstyrene with acetaldehyde (B116499). google.com This reaction, however, results in a mixture of diastereomers, primarily the (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers. google.com

A significant portion of the research, particularly documented in patent literature, is dedicated to developing methods that either selectively synthesize the most desirable isomer or enrich its concentration in the mixture. google.comgoogle.com For instance, it has been found that the (2RS,4SR,6RS) isomer is the most active fragrance component, described as having a strong, fresh, green, and grapefruit-like aroma. google.comgoogle.com In contrast, the other major isomer may have a less desirable sensory impact. google.com Research, therefore, focuses on acid-catalyzed rearrangements to convert the less desirable isomers into the more valuable one, and on purification methods like fractional distillation to isolate the target compound. google.com

Overview of Key Academic Research Domains and Challenges

The study of this compound falls primarily within the domain of synthetic organic chemistry, with a strong emphasis on stereochemistry and reaction engineering. The central challenge is achieving high stereoselectivity in the synthesis of a molecule with three chiral centers.

Key Research Domains:

Stereoselective Synthesis: Developing catalytic systems or reaction conditions that favor the formation of one specific diastereomer over others. nih.gov

Conformational Analysis: Understanding the three-dimensional structure and conformational preferences of the different isomers to explain and predict their properties and reactivity. researchgate.netresearchgate.net

Separation Science: Devising efficient and scalable methods, such as preparative gas chromatography or high-performance liquid chromatography (HPLC), for the separation and purification of the individual stereoisomers from the reaction mixture. google.comsielc.com

Structure-Property Relationships: Correlating the specific stereochemistry of each isomer with its sensory properties, which requires careful isolation and characterization. google.comgoogle.com

Key Research Challenges:

Control of Stereocenters: The acid-catalyzed synthesis typically provides poor stereocontrol, leading to complex mixtures that are challenging to separate. google.com

Isomer Interconversion: While acid treatment can be used to enrich the desired isomer, reaching a high isomeric purity can be difficult and requires careful optimization of reaction conditions. google.com

Analytical Characterization: The definitive assignment of the structure and stereochemistry of each isomer requires sophisticated analytical techniques, including high-field NMR spectroscopy and single-crystal X-ray diffraction, which are not always readily available or applicable. researchgate.netgoogle.com

The table below summarizes key data for the principal stereoisomers of this compound mentioned in research literature.

| Isomer Configuration | Common Designation | Reported Olfactory Profile |

| (2RS,4SR,6RS) | Isomer 1 | Strong, herbaceous-fresh, green, typical grapefruit. google.comgoogle.com |

| (2RS,4RS,6RS) | Isomer 2 | Considered a main component in commercial mixtures but noted to have a potentially disadvantageous influence on the overall scent. google.com |

| (2RS,4SR,6SR) | Isomer 3 | Described as an excellent fragrance with a strong, herbaceous-fresh, green, typical grapefruit aroma. google.comgoogle.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4,6-trimethyl-4-phenyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-10-9-13(3,15-11(2)14-10)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZPIUQRQRWIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(OC(O1)C)(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052157 | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

278.00 to 279.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5182-36-5 | |

| Record name | Floropal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxane, 2,4,6-trimethyl-4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethyl-4-phenyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-Trimethyl-4-phenyl-1,3-dioxane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 2,4,6 Trimethyl 4 Phenyl 1,3 Dioxane

Stereoselective Synthesis Routes to 2,4,6-Trimethyl-4-phenyl-1,3-Dioxane Diastereoisomers

Stereoselective synthesis is crucial for producing specific isomers of this compound. Methodologies such as the Prins reaction and acid-catalyzed condensations have been developed and optimized to control the formation of the desired diastereoisomers. thieme-connect.comgoogle.comwikipedia.org

The Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene, is a fundamental method for constructing 1,3-dioxane (B1201747) rings. thieme-connect.com Asymmetric versions of this reaction have been developed to achieve enantioselective synthesis of chiral 1,3-dioxanes. acs.orgresearchgate.net

A notable catalytic system for the Prins reaction involves the use of molecular iodine in the presence of bis(trifluoromethanesulfonyl)imide (TFSI) salts. thieme-connect.comthieme-connect.com This method serves as a catalytic version of the stoichiometric iodine-promoted Prins reaction. thieme-connect.com The protocol allows for low iodine loading, typically between 0.5 and 5 mol%, to effectively catalyze the condensation of styrenes with aliphatic aldehydes to form racemic 1,3-dioxanes. thieme-connect.comresearchgate.net

The addition of a pyridinium (B92312) bis(trifluoromethanesulfonyl)imide salt in a 1:1 ratio to iodine is crucial for the catalytic efficiency. thieme-connect.com Research suggests that the bis(trifluoromethanesulfonyl)imide anion (NTf₂) is the key component of the catalyst, with the cation's primary role being to influence solubility. thieme-connect.com This mild catalytic system is effective in producing substituted 1,3-dioxanes in high yields. thieme-connect.com

The iodine/TFSI salt catalytic system provides a high degree of diastereoselectivity, with reported diastereomeric ratios (d.r.) reaching up to 82:18. thieme-connect.comthieme-connect.comresearchgate.net A key feature of this mild system is its ability to facilitate the isomerization of the 1,3-dioxane products to the more thermodynamically stable isomer. thieme-connect.comthieme-connect.com

Optimization studies have demonstrated the effectiveness of the combined I₂/TFSI salt system. For instance, using a combination of iodine (2 mol%) with a pyridinium TFSI salt (7·NTf₂) in a 1:1 ratio led to higher yields and diastereoselectivity compared to using iodine alone. thieme-connect.com This combination also suppressed the common side reaction of styrene (B11656) dimerization. thieme-connect.com The optimal performance for the Prins reaction was achieved with a 1:1 ratio of iodine to the TFSI salt. thieme-connect.com

Table 1: Effect of Catalyst Composition on Prins Reaction Outcome

| Iodine (mol%) | Pyridinium TFSI Salt (mol%) | Ratio (I₂:Salt) | Yield | Diastereoselectivity | Notes |

| 2 | 0 | - | Lower | Lower | Dimerization side reactions observed. |

| 0.5 | 0.5 | 1:1 | Higher | Higher | Less dimerization observed. thieme-connect.com |

| 2 | 2 | 1:1 | Higher | Higher | Optimal ratio for the Prins reaction. thieme-connect.com |

| 4 | 2 | 2:1 | Lower | Higher | More side reactions observed. thieme-connect.com |

The direct condensation of α-methylstyrene with acetaldehyde (B116499) or its trimer, paraldehyde (B1678423), is a primary industrial route to produce this compound. google.comgoogle.com This reaction is typically catalyzed by acids, with the choice of catalyst influencing the yield and the ratio of the resulting diastereomers. google.com

Brönsted acids are effective catalysts for the condensation of α-methylstyrene and acetaldehyde. google.comgoogle.com It was surprisingly found that aqueous sulfuric acid can be used to synthesize a mixture of the (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers with a favorable ratio of ≥80:20, despite concerns that sulfuric acid generally leads to complex product mixtures in such reactions. google.comgoogle.com The reaction is typically conducted at temperatures between 20-30°C. google.com

Besides sulfuric acid, other strong Brönsted acids can also be employed as catalysts, including:

Perchloric acid google.com

Hydrochloric acid google.com

Phosphoric acid google.com

p-Toluenesulfonic acid google.com

Furthermore, treating a mixture of the isomers with a Brönsted acid can rearrange the (2RS,4RS,6RS) isomer into the more desired (2RS,4SR,6RS) isomer. google.com

Solid acid catalysts offer advantages in terms of separation and reusability. Strongly acidic cation exchange resins and acidic alumina (B75360) have been successfully used to catalyze the formation of this compound from α-methylstyrene and paraldehyde. google.com

The condensation of α-methylstyrene with two molar equivalents of acetaldehyde using a strongly acidic cation exchange resin (such as Lewatit® SP 120) produces the (2RS,4SR,6RS) and (2RS,4RS,6RS) isomers in varying ratios depending on the reaction conditions. google.comgoogle.com The use of such resins provides a practical method for synthesizing the target compound. acs.orgacs.org Similarly, the reaction can be carried out in the presence of acidic alumina. google.com Other solid acid catalysts like sulfated zirconia and mesoporous materials such as ZnAlMCM-41 have also proven effective for the synthesis of the related compound 4-phenyl-1,3-dioxane, highlighting the utility of solid acids in Prins-type cyclizations. rsc.orgresearchgate.net

Table 2: Influence of Solvent and Reaction Conditions on Isomer Ratio Using a Cation Exchange Resin Catalyst

| Solvent | Temperature (°C) | Time (h) | Isomer Ratio (1/2) |

| Toluene | 20 | 24 | 68:32 |

| Hexane | 20 | 1 | 62:38 |

| Hexane | 50 | 0.5 | 65:35 |

Data sourced from patent information regarding the condensation of α-methylstyrene and paraldehyde with Lewatit® SP 120. google.com Isomer 1: (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane Isomer 2: (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane

Alternative Cyclization Approaches

The primary and most well-documented synthesis of this compound involves the acid-catalyzed reaction of α-methylstyrene with acetaldehyde or its trimer, paraldehyde. google.comgoogle.com This reaction, a variation of the Prins reaction, typically utilizes catalysts such as acidic alumina or strongly acidic cation exchange resins. google.comgoogle.com However, alternative cyclization strategies, while less specific to this exact molecule in available literature, can be considered based on general principles of 1,3-dioxane synthesis.

Base-Catalyzed Cyclizations in 1,3-Dioxane Synthesis

While acid catalysis is predominant for the synthesis of this compound via the Prins reaction, base-catalyzed methods are known for the formation of other substituted 1,3-dioxanes, particularly in reactions like the Knoevenagel condensation followed by a Michael addition. For instance, the reaction between aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) can be promoted by bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or piperidine. clockss.org

However, direct base-catalyzed cyclization to form this compound from its constituent precursors (an alcohol and an aldehyde/ketone) is not a commonly reported pathway. The typical synthesis involves the reaction of a 1,3-diol with an aldehyde or ketone. In a hypothetical base-catalyzed scenario for the title compound, one would start with 1-phenyl-1,3-butanediol and acetaldehyde. The base would deprotonate the diol, and the resulting alkoxide would attack the aldehyde. Subsequent intramolecular cyclization would yield the dioxane. This approach is generally less efficient than acid-catalyzed methods which activate the carbonyl group toward nucleophilic attack by the diol.

Formation from Chiral Diol Precursors

The synthesis of 1,3-dioxanes from chiral diols is a fundamental strategy for creating enantiomerically pure acetals and ketals. These chiral dioxanes can serve as protecting groups or as intermediates in asymmetric synthesis. researchgate.net The general reaction involves the condensation of a chiral 1,3-diol with an aldehyde or ketone, typically under acidic catalysis.

For the specific synthesis of an enantiomerically enriched form of this compound, one would require a chiral precursor, namely an enantiomer of 1-phenyl-1,3-butanediol. This chiral diol could then be reacted with acetaldehyde. The stereochemistry of the starting diol would control the stereochemistry at the C4 position of the resulting dioxane.

Enzyme-mediated reactions, such as those using lipases, have been successfully employed to produce enantiomerically enriched 1,3-diols which are then converted into chiral 1,3-dioxanes. researchgate.net While a specific application of this method for this compound is not detailed in the literature, it represents a viable and powerful strategy for accessing its specific stereoisomers. This chemoenzymatic approach allows for the preparation of optically active building blocks from prochiral or racemic substrates. researchgate.net

Chemical Transformations and Reactivity Mechanisms of this compound

The reactivity of 1,3-dioxanes is dominated by their behavior under acidic conditions, which can lead to ring-opening, cleavage, or rearrangement. These compounds are generally stable under basic or neutral conditions. thieme-connect.de

Reactivity under Acidic and Lewis Acidic Conditions

The presence of two oxygen atoms in the 1,3-dioxane ring makes it susceptible to protonation by Brønsted acids or coordination with Lewis acids. This activation is the key step initiating subsequent chemical transformations. thieme-connect.deorganic-chemistry.org

Under acidic conditions, this compound can undergo ring opening and cleavage. The reaction is initiated by the protonation of one of the ring oxygen atoms, forming a good leaving group (an alcohol). This is followed by the cleavage of a carbon-oxygen bond. The stability of the resulting carbocation intermediate plays a crucial role in the reaction pathway.

In the case of this compound, cleavage can be initiated at either oxygen. Protonation and subsequent cleavage can lead to the formation of a resonance-stabilized benzylic carbocation at the C4 position. This intermediate can then be attacked by a nucleophile or undergo elimination.

Studies on related 1,3-dioxane systems show that treatment with a Brønsted acid can lead to an equilibrium between different diastereomers. For instance, it has been shown that treating a mixture of the (2RS, 4SR, 6RS) and (2RS, 4RS, 6RS) isomers of this compound with a strong acid, such as sulfuric acid, can rearrange the less stable isomer into the more stable one. google.comgoogle.com This rearrangement inherently involves a ring-opening mechanism to allow for the inversion of stereochemistry.

The table below summarizes the conditions and outcomes of acid-catalyzed isomerization.

| Catalyst | Starting Isomer Ratio (1/2) | Solvent | Temperature (°C) | Time (h) | Final Isomer Ratio (1/2) |

| Lewatit® SP 120 | N/A | Toluene | 20 | 24 | 68:32 |

| Lewatit® SP 120 | N/A | Hexane | 20 | 1 | 62:38 |

| Lewatit® SP 120 | N/A | Hexane | 50 | 0.5 | 65:35 |

| Sulfuric Acid | Mixture of 1 and 2 | N/A | 20-30 | N/A | Increased proportion of isomer 1 |

Data compiled from patent literature. google.comgoogle.com

Lewis acids can also promote the rearrangement of vinyl acetal (B89532) derivatives of 1,3-dioxepines to tetrahydrofurans, a reaction that proceeds through a formal google.comleffingwell.com-sigmatropic rearrangement, highlighting the diverse reactivity of cyclic acetals under Lewis acidic conditions. nih.gov

The formation of reactive intermediates is central to understanding the reactivity of 1,3-dioxanes. Upon protonation or activation by a Lewis acid, an oxonium ion is formed. The subsequent cleavage of a C-O bond can lead to the formation of a carbocation.

While the term "oxonium-enolate" is not explicitly used in the context of this compound in the reviewed literature, the concept of related reactive intermediates can be inferred. The acid-catalyzed Prins reaction, which forms this dioxane, is thought to proceed through a γ-hydroxycarbenium ion intermediate. nih.gov The reverse reaction, the acid-catalyzed cleavage, would proceed through similar cationic intermediates.

The mechanism of acid-catalyzed ring-opening of cyclic ethers like epoxides can provide a useful analogy. In these systems, protonation of the oxygen is followed by nucleophilic attack. The reaction can have characteristics of both SN1 and SN2 mechanisms. An SN1-like pathway involves the formation of a more stable carbocation, while an SN2-like pathway involves backside attack by the nucleophile. byjus.comlibretexts.orgmasterorganicchemistry.com For this compound, the presence of the phenyl group at C4 would favor a pathway with significant SN1 character at this position due to the stabilization of the resulting benzylic carbocation.

The generation of an oxonium ion is the first step in these transformations. For example, the reaction of nido-carborane with 1,4-dioxane (B91453) leads to a stable oxonium derivative, which can then undergo ring-opening reactions with various nucleophiles. mdpi.com This demonstrates the general principle of oxonium ion formation and subsequent reactivity in cyclic ether systems.

Functional Group Interconversions on the 1,3-Dioxane Scaffold

The 1,3-dioxane ring is a robust structural motif frequently employed in organic synthesis as a protecting group for 1,3-diols and carbonyl compounds. Its stability under a variety of reaction conditions makes it an attractive scaffold for further molecular elaboration. Generally, the 1,3-dioxane ring is stable under basic, oxidative, and reductive conditions. thieme-connect.de This inherent stability suggests the potential for performing functional group interconversions on the substituents of the this compound molecule while preserving the core dioxane structure.

However, the 1,3-dioxane ring is susceptible to cleavage under acidic conditions, a characteristic that is foundational to its use as a protecting group. thieme-connect.de Consequently, any proposed functional group interconversions on the phenyl or methyl substituents would need to be conducted under neutral or basic conditions to avoid degradation of the heterocyclic ring.

Detailed research findings specifically documenting functional group interconversions on the pre-formed scaffold of this compound are not extensively available in the public domain. The majority of published literature focuses on the synthesis of the compound itself rather than its subsequent chemical transformations. The stability of the dioxane ring under non-acidic conditions is a well-established principle in organic chemistry, which supports the theoretical feasibility of such transformations.

Exploration of Rearrangement Processes

The synthesis of this compound typically yields a mixture of diastereomers. Of particular note are the (2RS, 4SR, 6RS) and (2RS, 4RS, 6RS) isomers. Research has shown that it is possible to induce a rearrangement, specifically an acid-catalyzed isomerization, to enrich the mixture with the desired (2RS, 4SR, 6RS) isomer, which is a valuable fragrance component. google.com

The table below summarizes the conditions for the synthesis of this compound, which results in mixtures of isomers, and the subsequent acid-catalyzed rearrangement.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Time | Resulting Isomer Ratio (1:2) | Reference |

|---|---|---|---|---|---|---|

| Synthesis | Strongly acidic cation exchange resin (Lewatit® SP 120) | Toluene | 20 | 24 h | 68:32 | google.com |

| Synthesis | Strongly acidic cation exchange resin (Lewatit® SP 120) | Hexane | 20 | 1 h | 62:38 | google.com |

| Synthesis | Strongly acidic cation exchange resin (Lewatit® SP 120) | Hexane | 50 | 0.5 h | 65:35 | google.com |

| Rearrangement | Acid | Not specified | Not specified | Not specified | Enrichment of isomer 1 | google.comgoogle.com |

Stereochemistry, Conformational Dynamics, and Theoretical Studies of 2,4,6 Trimethyl 4 Phenyl 1,3 Dioxane

Elucidation of Isomeric Forms and Diastereomeric Relationships

The presence of multiple chiral centers in 2,4,6-trimethyl-4-phenyl-1,3-dioxane gives rise to several stereoisomers. The relationship between these isomers is a key aspect of its chemical identity.

Characterization of Diastereomeric Enantiomeric Pairs

Research has identified mixtures of two primary isomeric forms of this compound, which exist as diastereomeric enantiomeric pairs. google.com These pairs are formed during the synthesis, which typically involves the acid-catalyzed condensation of α-methylstyrene with acetaldehyde (B116499). google.comgoogle.com The two main diastereomeric pairs are designated as compound 1 and compound 2 . google.comgoogle.com

The characterization and separation of these isomers can be achieved through gas chromatography, which distinguishes them based on their retention times. google.com Spectroscopic methods, particularly ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are crucial for identifying the individual isomers by analyzing the distinct chemical shifts and coupling constants of the protons and carbons in each unique stereochemical environment. google.com

For instance, the ¹H-NMR data clearly differentiates between isomers, as seen in the distinct signals for the methyl groups and the protons on the dioxane ring. google.com

Table 1: Comparative ¹H-NMR Data for Isomers of this compound

| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| (2RS,4SR,6RS)-Isomer (1) | C6-CH₃ | 1.21 (d) | 6.5 |

| C2-CH₃ | 1.33 (d) | 5 | |

| C4-CH₃ | 1.40 (s) | - | |

| C5-H (axial) | 1.67 (dd) | 11.5, 14 | |

| C5-H (equatorial) | 2.32 (dd) | 2, 14 | |

| C6-H | 3.65 (ddq) | 2, 11.5, 6.5 | |

| C2-H | 4.70 (q) | 5 | |

| (2RS,4SR,6SR)-Isomer (3) | C6-CH₃ | 1.15 (d) | 6.5 |

| C2-CH₃ | 1.37 (d) | 5 | |

| C4-CH₃ | 1.48 (s) | - | |

| C5-H (AB part B) | 2.16 (dd) | 8, 14 | |

| C5-H (AB part A) | 2.19 (dd) | 5, 14 | |

| C6-H | 4.26 (ddq) | 5, 8, 14 | |

| C2-H | 5.01 (q) | 5 |

Data sourced from patent literature detailing the spectroscopic analysis of isolated isomers. google.com

Stereochemical Assignment and Absolute Configuration

The specific stereochemical assignments for the isomers of this compound are defined using the Cahn-Ingold-Prelog (CIP) priority rules, denoted as (R) or (S) at each chiral center (C2, C4, and C6). The primary diastereomers are identified as (2RS,4SR,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (compound 1 ) and (2RS,4RS,6RS)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (compound 2 ). google.comgoogle.com A third isomer, (2RS,4SR,6SR)-2,4,6-trimethyl-4-phenyl-1,3-dioxane (compound 3 ), has also been isolated and characterized. google.comgoogle.com

The assignment of these configurations is based on detailed NMR analysis and an understanding of the reaction mechanism. It has been noted that isomer 2 can be converted into the more stable isomer 1 through acid treatment, indicating a rearrangement to a thermodynamically preferred state. google.comgoogle.com

Conformational Analysis of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain.

Predominant Chair Conformations and Their Energetics

The most stable conformation for the 1,3-dioxane ring is the chair form. researchgate.net In substituted dioxanes like this compound, the substituents can occupy either axial or equatorial positions on the chair. The relative stability of these conformers is determined by the energetic penalties associated with steric interactions, particularly 1,3-diaxial interactions.

For substituents at the C4 position, such as a phenyl group, there is a strong preference for the equatorial position to avoid severe steric clashes with the axial protons at C2 and C6. researchgate.net The conformational free energy (ΔG°) for a 4-phenyl group has been estimated to be around 2.85 kcal/mol, favoring the equatorial orientation. researchgate.net Similarly, methyl groups at C2 and C6 also preferentially occupy equatorial positions to minimize steric strain. The thermodynamically more stable isomer, (2RS,4SR,6RS)-isomer (1 ), is believed to exist predominantly in a chair conformation where the large phenyl group and the two methyl groups at C2 and C6 occupy equatorial or pseudo-equatorial positions, minimizing unfavorable steric interactions. google.comgoogle.com

Exploration of Flexible Conformations (e.g., Twist Forms)

While the chair conformation is the most stable, the 1,3-dioxane ring is flexible and can adopt higher-energy conformations, such as twist-boat (or twist) forms. researchgate.net These flexible forms serve as intermediates in the process of ring inversion, where one chair conformation converts to another. Quantum-chemical studies on substituted 1,3-dioxanes have shown that local energy minima can exist for 1,4-twist and 2,5-twist conformers, although they are significantly higher in energy than the chair form. researchgate.netresearchgate.net For the parent 1,3-dioxane, the chair conformer is more stable than the 2,5-twist conformer by approximately 5.2 kcal/mol. researchgate.net The presence of bulky substituents, as in this compound, would further influence the energy landscape of these flexible forms.

Influence of Methyl and Phenyl Substituents on Conformational Equilibrium

The conformational equilibrium is heavily dictated by the steric demands of the methyl and phenyl substituents. researchgate.net The primary driving force is the minimization of steric strain that arises from placing these groups in crowded axial positions.

C4-Phenyl and C4-Methyl Groups: The phenyl group at C4 has a very strong preference for the equatorial position. An axial phenyl group would experience significant steric hindrance from the axial hydrogens at C2 and C6. The methyl group at C4 is also equatorial in the most stable conformers.

C2 and C6-Methyl Groups: Methyl groups at C2 and C6 also favor equatorial positions. An axial methyl group at C2 would interact with the axial hydrogens at C4 and C6. An axial methyl group at C6 would interact with the axial hydrogen at C2 and the axial substituent or hydrogen at C4.

In the most stable isomer (1 ), the relative stereochemistry (2,4-trans and 4,6-cis) allows the molecule to adopt a di-equatorial/pseudo-equatorial arrangement for the C2-methyl and C6-methyl groups relative to the C4-phenyl group, which is also equatorial. This arrangement minimizes the high-energy 1,3-diaxial interactions, explaining its thermodynamic stability compared to other isomers where one or more bulky groups are forced into axial positions. google.comresearchgate.net

Syn-Axial Interactions and Steric Hindrance

The 1,3-dioxane ring, like cyclohexane, preferentially adopts a chair conformation to minimize torsional strain. However, the presence of two oxygen atoms in the ring, with their shorter C-O bond lengths compared to C-C bonds, leads to more pronounced 1,3-diaxial interactions. thieme-connect.de These interactions involve steric repulsion between axial substituents on the same side of the ring. In this compound, the substituents at positions C2, C4, and C6 can occupy either axial or equatorial positions, leading to various diastereomers with distinct steric environments.

The major isomers of this compound are the (2RS, 4SR, 6RS) and (2RS, 4RS, 6RS) forms. In a chair conformation, substituents will orient themselves to minimize destabilizing syn-axial interactions. For instance, a methyl group at C2 in an axial position would experience significant steric hindrance from axial hydrogens or other substituents at C4 and C6. thieme-connect.de The bulky phenyl group at C4 generally has a strong preference for the equatorial position to avoid severe steric clashes with the axial substituents at C2 and C6. The relative stability of the different diastereomers is largely determined by the energetic cost of these syn-axial repulsions, compelling the molecule to adopt a conformation where the largest groups occupy equatorial positions.

Anomeric and Generalized Stereoelectronic Effects

Beyond simple steric repulsion, the conformation of 1,3-dioxanes is profoundly influenced by stereoelectronic effects. These arise from orbital interactions between lone pairs of electrons and adjacent bonding or antibonding orbitals. The anomeric effect, a key stereoelectronic interaction in heterocycles, typically describes the preference of an electronegative substituent at the anomeric carbon (C2) for the axial position. This is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) of a ring oxygen and the antibonding orbital (σ) of the axial C-substituent bond (nO → σC-X).

Advanced Computational Chemistry in Conformational Studies

Quantum-Chemical Calculation Methodologies (e.g., Ab Initio, DFT, Semi-Empirical)

Modern computational chemistry provides powerful tools for investigating the complex conformational landscape of molecules like this compound. Several methodologies are employed to calculate molecular structures, energies, and properties.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data. They have been used to study the conformers of 1,3-dioxane and its derivatives. researchgate.net

Density Functional Theory (DFT) : DFT methods, particularly hybrid functionals like B3LYP and B3P86, are widely used for their balance of accuracy and computational cost. researchgate.netresearchgate.net These methods have proven effective in calculating the geometries and relative energies of dioxane conformers. researchgate.net

Semi-Empirical Methods : While less accurate, methods like MM+ can be used for initial explorations of the potential energy surface before more rigorous calculations are performed. researchgate.net

These calculations are typically performed with specific basis sets, such as Pople-style (e.g., 6-31G(d), 6-311++G(d,p)) or correlation-consistent (e.g., cc-pVDZ) sets, which describe the atomic orbitals used in the calculation. researchgate.netresearchgate.netresearchgate.net

Calculation of Conformational Energies (ΔE, ΔH°, ΔS°, ΔG°)

A primary goal of computational conformational analysis is to determine the relative energies of different conformers. These calculations provide quantitative insights into the stability and population of each conformer at equilibrium. The key thermodynamic parameters calculated include:

Relative Energy (ΔE) : The difference in electronic energy between conformers.

Enthalpy (ΔH°) : Includes corrections for zero-point vibrational energy and thermal energy.

Entropy (ΔS°) : Accounts for the difference in molecular disorder between conformers.

Gibbs Free Energy (ΔG°) : The most definitive measure of conformational preference at a given temperature, calculated as ΔG° = ΔH° - TΔS°.

Computational studies on 1,3-dioxane and its substituted analogs have provided valuable data on these energy differences. For instance, the chair conformer of 1,3-dioxane is significantly more stable than its twist conformers. researchgate.net The table below, adapted from a study on 5-substituted 1,3-dioxanes, illustrates the types of energy parameters calculated for the inversion process. researchgate.net

| Conformer | R = Phenyl (Ph) ΔE | R = Phenyl (Ph) ΔH° | R = Phenyl (Ph) ΔG° |

|---|---|---|---|

| Chair (equatorial) | 0.00 | 0.00 | 0.00 |

| Chair (axial) | 1.57 | 1.33 | 1.30 |

| 1,4-Twist | 7.75 | 7.12 | 7.29 |

| 2,5-Twist | 6.28 | 5.88 | 5.95 |

This data is for 5-phenyl-1,3-dioxane and serves as an illustrative example of the energy differences between various conformers on the potential energy surface.

These calculated values allow for the prediction of conformational equilibria, which can then be compared with experimental results from techniques like NMR spectroscopy. researchgate.netresearchgate.net

Analysis of Hyperconjugative and Other Stereoelectronic Interactions

Stereoelectronic effects play a crucial role in determining the geometry and stability of the different conformers of 1,3-dioxane derivatives. In the case of this compound, hyperconjugative interactions are significant. These interactions involve the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital.

Specifically, anomeric effects, a type of stereoelectronic interaction, are prominent at positions C(2), C(4), and C(6) of the dioxane ring. researchgate.net These effects involve interactions between the non-bonding electron pairs (n) of the oxygen atoms and the antibonding orbitals (σ) of adjacent axial C-H bonds (n(p)(O) → σ(C-H)ax). researchgate.net This interaction leads to a weakening and lengthening of the axial C-H bonds compared to the equatorial C-H bonds. researchgate.net

Furthermore, the balance of several hyperconjugative interactions, including σ(C-X) → σ(C-H)eq, σ(C-H)eq → σ(C-X), and n(p)(X) → σ(C-H)eq (where X is a heteroatom), is necessary to explain the relative bond lengths of the equatorial C(5)-H bonds. researchgate.net In 1,3-dioxane systems, the homoanomeric n(p) → σ(C(5)-H)eq interaction is particularly noteworthy. researchgate.net

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational flexibility and dynamic behavior of molecules like this compound. While specific MD studies on this exact compound are not extensively detailed in the provided search results, the general principles can be applied.

MD simulations can model the time evolution of the system, providing insights into the transitions between different chair and twist-boat conformations. These simulations can help in understanding the energy barriers associated with ring inversion and the population of different conformational states, which are often influenced by the nature and orientation of the substituents. The fluxional behavior, or the continuous interconversion between conformers, can be visualized and quantified through these simulations. Such dynamic processes are often rapid at room temperature, leading to averaged spectroscopic signals. researchgate.net For instance, studies on similar octahydridotriborate complexes have shown that fluxional processes can occur with activation energies around 12.2 kcal/mol. mdpi.com

Experimental Spectroscopic and Diffraction Techniques for Stereostructural Analysis

A variety of experimental techniques are employed to elucidate the three-dimensional structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the stereochemistry of organic molecules. researchgate.netresearchgate.netdocumentsdelivered.com

One-Dimensional (1D) ¹H and ¹³C NMR for Configuration and Purity

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental for establishing the basic connectivity, configuration, and purity of this compound isomers. researchgate.netresearchgate.netdocumentsdelivered.comrsc.org The chemical shifts (δ) of the protons and carbons are highly sensitive to their local electronic environment, which is dictated by the spatial arrangement of the methyl and phenyl substituents on the dioxane ring.

For example, the chemical shifts of axial and equatorial protons and carbons at C2, C4, and C6 will differ significantly due to the anisotropic effects of the ring and the influence of the oxygen atoms. These differences in chemical shifts, along with the integration of the proton signals, provide initial evidence for the relative stereochemistry and can be used to assess the purity of a sample. rsc.org In many cases, the ¹H and ¹³C NMR data are sufficient to characterize the structure of such heterocyclic compounds. ipb.ptrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,3-Dioxanes

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.9 - 1.5 | m | Methyl protons |

| ¹H | 1.6 - 2.0 | m | Methylene protons (C5) |

| ¹H | 3.5 - 4.5 | m | Methine protons (C2, C4, C6) |

| ¹H | 7.2 - 7.5 | m | Phenyl protons |

| ¹³C | 15 - 25 | Methyl carbons | |

| ¹³C | 30 - 40 | Methylene carbon (C5) | |

| ¹³C | 60 - 80 | Methine carbons (C2, C4, C6) | |

| ¹³C | 125 - 130 | Phenyl carbons |

Note: This table provides a general range of chemical shifts for substituted 1,3-dioxanes and is not specific to a single isomer of this compound. Actual values will vary depending on the specific stereoisomer and solvent.

Two-Dimensional (2D) NMR (e.g., COSY) for Proton Connectivity and Relative Stereochemistry

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for unambiguously determining the proton-proton connectivity within the molecule. longdom.orglibretexts.org A COSY spectrum displays cross-peaks between protons that are scalar-coupled to each other, typically through two or three bonds. libretexts.org

Determination of Vicinal Coupling Constants for Conformational Energy Estimation

The magnitude of the vicinal coupling constant (³JHH), the coupling between protons on adjacent carbon atoms, is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edulibretexts.org This dependence makes the measurement of ³JHH values a powerful tool for estimating conformational energies and determining the preferred conformation of the dioxane ring. researchgate.net

By measuring the ³JHH values between the protons on C4, C5, and C6, one can deduce the dihedral angles and, consequently, the chair or twist-boat conformation of the ring. For instance, a large ³JHH value (typically 8-13 Hz) is indicative of a trans or anti-periplanar relationship (180° dihedral angle), while a smaller value (typically 1-5 Hz) suggests a gauche relationship (around 60° dihedral angle). miamioh.edu These experimental coupling constants can be used to calculate the Gibbs conformational energies (ΔG°) of the substituents. researchgate.net

Table 2: Karplus Relationship and Dihedral Angles

| Dihedral Angle (θ) | Expected ³JHH (Hz) | Conformation |

|---|---|---|

| 0° | Large | Eclipsed |

| 60° | Small | Gauche |

| 90° | Near Zero | Perpendicular |

| 180° | Large | Anti-periplanar |

This table illustrates the general trend of the Karplus relationship.

Mass Spectrometry (MS) in Stereochemical Research

Mass spectrometry has evolved into a powerful tool for the stereochemical analysis of organic compounds, including the diastereomers of substituted 1,3-dioxanes.

Differential Mass Spectrometry (Diff-MS) is a technique utilized for the discrimination of stereoisomers. While direct research on this compound using this method is not extensively documented in publicly available literature, studies on analogous compounds such as cis- and trans-2-phenyl-4-methyl-1,3-dioxane and cis- and trans-2-phenyl-5-methyl-1,3-dioxane demonstrate the utility of this approach. researchgate.netresearchgate.net

In these studies, the diastereomeric pairs are first separated by gas chromatography (GC) and then introduced into a mass spectrometer. The electron ionization (EI) mass spectra of the diastereomers are often very similar, presenting a challenge for differentiation. The Diff-MS method addresses this by comparing the mass spectra scan-by-scan across the chromatographic peak. Minor, yet consistent, differences in the relative intensities of fragment ions can be amplified and statistically treated to distinguish between the isomers. researchgate.net For the studied 2-phenyl-methyl-1,3-dioxane isomers, the similarities in their mass spectra were found to be over 98%, making simple comparison difficult. researchgate.net However, the differential approach allows for a reliable distinction. researchgate.net

To add a layer of quantitative rigor to the differentiation of diastereomers by mass spectrometry, the experimentally observed fragmentation patterns can be correlated with theoretically calculated thermodynamic data. This method, often referred to as Diff MS-CQC (Differential Mass Spectrometry - Correlated with Quantum Chemistry), links the abundance of fragment ions to the calculated heats of formation of these ions. researchgate.net

The underlying principle is that the stability of the diastereomeric molecular ions and their subsequent fragment ions influences the fragmentation pathways and, consequently, the ion intensities in the mass spectrum. researchgate.net By calculating the enthalpies of formation (ΔHf°) for the parent molecules and their primary fragment ions using quantum-chemical methods (such as the semi-empirical AM1 method), a theoretical energy profile of the fragmentation process can be constructed. researchgate.net

For the 2-phenyl-methyl-1,3-dioxane derivatives, researchers calculated the weighted enthalpies of formation for the conformers of each diastereomer and their corresponding fragment ions. researchgate.net These calculated values were then used in specialized software, such as "Chemical Structure Identification by Differential Mass Spectra (CSI Diff ms)," to generate a list of probabilities that matches the experimental differential mass spectrum to the correct isomer. researchgate.netresearchgate.net This correlation provides a more robust identification and stereochemical assignment than relying on spectral differences alone. researchgate.netresearchgate.net The results from these studies were in good agreement with data obtained from NMR and X-ray analyses. researchgate.net

Table 1: Predicted Mass Spectrometry Data for this compound

This table presents predicted collision cross-section (CCS) values for various adducts of this compound, calculated using CCSbase. These theoretical values can be compared with experimental data from ion mobility-mass spectrometry to aid in structural elucidation. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 207.13796 | 145.5 |

| [M+Na]⁺ | 229.11990 | 152.6 |

| [M-H]⁻ | 205.12340 | 153.6 |

| [M+NH₄]⁺ | 224.16450 | 164.1 |

| [M+K]⁺ | 245.09384 | 153.1 |

| [M+H-H₂O]⁺ | 189.12794 | 139.4 |

| [M+HCOO]⁻ | 251.12888 | 164.7 |

| [M+CH₃COO]⁻ | 265.14453 | 186.0 |

| [M]⁺ | 206.13013 | 145.3 |

X-ray Crystallography for Unambiguous Stereochemical Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structure in the solid state, including the relative and absolute stereochemistry of chiral molecules. For complex stereoisomers like those of this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides conclusive proof of the spatial arrangement of atoms.

While a crystal structure for this compound itself is not readily found in the surveyed literature, studies on closely related compounds illustrate the power of this technique. For example, the X-ray structure of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane has been determined. researchgate.net The analysis revealed that the 1,3-dioxane ring adopts a chair conformation, which is the most stable arrangement for such six-membered heterocycles. researchgate.netthieme-connect.de Furthermore, it was confirmed that the phenyl substituent at the C2 position occupies an equatorial position to minimize steric hindrance. researchgate.net This finding is consistent with the general principle that large substituents on a 1,3-dioxane ring prefer the equatorial orientation. researchgate.net

An X-ray crystallographic study of this compound would definitively establish the cis or trans relationships between the methyl and phenyl groups, the conformation of the dioxane ring, and the specific bond lengths and angles, providing an absolute structural benchmark.

Table 2: Crystallographic Data for the Related Compound 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| V (ų) | 2262.7 (2) |

| Z | 8 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the structure. For this compound, IR spectroscopy can confirm the presence of key structural motifs.

While a detailed comparative analysis of the IR spectra for the different stereoisomers of this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on the spectra of simpler 1,3-dioxanes and the substituents present. docbrown.info

Key expected vibrational bands for this compound include:

C-H Stretching: Vibrations for the methyl and phenyl C-H bonds would appear in the region of 3100-2850 cm⁻¹. Aromatic C-H stretches are typically found between 3100-3000 cm⁻¹, while aliphatic C-H stretches occur between 3000-2850 cm⁻¹. docbrown.info

C-O Stretching: The most characteristic vibrations for the 1,3-dioxane ring are the C-O-C acetal (B89532) stretches. Cyclic ethers exhibit strong C-O stretching bands, typically in the 1140-1070 cm⁻¹ region. docbrown.info The specific frequencies can be influenced by the ring conformation and substitution pattern.

Aromatic C=C Stretching: The presence of the phenyl group would give rise to several bands in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds in the aromatic ring.

C-H Bending: Bending vibrations for the methyl groups and the CH₂ group within the dioxane ring would be observed in the 1470-1365 cm⁻¹ range. docbrown.info

Academic Applications and Biological Activity of 2,4,6 Trimethyl 4 Phenyl 1,3 Dioxane and Its Derivatives

Utilization as Synthetic Intermediates in Complex Molecule Synthesis

The 1,3-dioxane (B1201747) ring system serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. While 2,4,6-trimethyl-4-phenyl-1,3-dioxane itself is well-known as a fragrance component, its structural motif is representative of a class of compounds used as building blocks in organic synthesis. google.comgoogle.comcosmileeurope.eu The synthesis of this compound can be achieved through the condensation of α-methylstyrene with acetaldehyde (B116499) using Brønsted acid catalysts like aqueous sulfuric acid. google.comgoogle.com

The strategic value of the 1,3-dioxane scaffold is evident in its application for creating conformationally restricted molecules. For instance, derivatives of 1,3-dioxane have been synthesized to serve as precursors for tricyclic compounds where a phenyl ring is fixed in an axial orientation, a feature important for studying structure-activity relationships in pharmacologically active molecules. mdpi.com Furthermore, the 1,3-dioxane structure is a key component in the synthesis of novel bacterial topoisomerase inhibitors, demonstrating its utility in developing new classes of antibiotics. nih.gov The synthesis of various 1,3-dioxane derivatives, including those related to the fragrance Floropal (a mixture containing isomers of this compound), highlights the role of these compounds as versatile synthetic platforms. google.comleffingwell.com

Exploration of Biological and Pharmaceutical Relevance

Derivatives of the 1,3-dioxane structure have shown significant potential in medicine, particularly in cancer treatment and neurology.

A major challenge in cancer treatment is multidrug resistance (MDR), where cancer cells become resilient to a wide range of chemotherapy drugs. nih.govresearchgate.net A primary cause of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer agents from the cell. nih.govresearchgate.net

Research has demonstrated that certain 1,3-dioxane derivatives can act as effective MDR modulators. nih.govresearchgate.net These compounds are designed to interact with P-gp, inhibiting its function and thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic drugs. nih.govresearchgate.net By blocking these efflux pumps, the 1,3-dioxane derivatives prevent the removal of anticancer drugs, allowing them to accumulate within the cancer cells and exert their therapeutic effect. The modulatory activity of these compounds has been evaluated in vitro using human Caco-2 cells, which overexpress P-gp. nih.govresearchgate.net

The effectiveness of 1,3-dioxane derivatives as MDR modulators is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been conducted to optimize their activity. nih.govresearchgate.net These studies have revealed several key structural features necessary for potent MDR reversal. A common structural model for P-gp inhibitors includes an aromatic core, a lipophilic linker, and a protonable basic moiety. nih.gov In the search for new MDR modulators, novel derivatives of 2,2-diphenyl-1,3-dioxane have been synthesized and investigated, showing that at low concentrations, they can effectively reverse tumor cell MDR, with some exhibiting greater potency than established modulators like trifluoperazine. nih.govresearchgate.net Specifically, a 1,3-dioxane featuring two phenyl groups at the 2-position and additional substituents at the 5-position has demonstrated significant MDR modulatory properties. mdpi.comresearchgate.net

Table 1: Key Structural Features for MDR Modulating Activity of 1,3-Dioxane Derivatives

| Structural Component | Description | Importance for Activity |

| Aromatic Core | Provides a rigid scaffold; derivatives like 2,2-diphenyl-1,3-dioxane have been explored. nih.govresearchgate.net | Essential for binding and interaction with the P-gp transporter. |

| Lipophilic Linker | Connects the aromatic core to the basic moiety; its length and flexibility are optimized. nih.gov | Influences the overall lipophilicity of the molecule, which is crucial for membrane interaction. |

| Basic Moiety | Typically a protonable amine group. nih.gov | Believed to be a key interaction point with the efflux pump. |

The 1,3-dioxane scaffold is also a promising framework for developing agents that target the central nervous system (CNS).

Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, acting through GABA-A receptors. nih.govruhr-uni-bochum.de A novel class of fragrant (1,3)-dioxane derivatives (FDDs) has been identified as positive allosteric modulators of GABA-A receptors. nih.govnih.gov A compound closely related to the subject of this article, 2,4,6-trimethyl-4-(4′-methylphenyl)- researchgate.netnih.gov-dioxane, was identified as a member of this new class of modulators. nih.gov

These FDDs exhibit a unique selectivity, showing significantly higher potency at GABA-A receptors that contain the β1-subunit compared to those with β2- or β3-subunits. nih.govnih.gov This action enhances the effect of GABA, and the mechanism is thought to be similar to that of the anesthetic propofol, which also targets β-subunits. nih.gov The high sensitivity of the β1-subunit to these dioxane derivatives has been pinpointed to a specific amino acid, serine, at position 265. nih.govnih.gov This discovery not only presents a new class of GABA-A receptor modulators but also provides a valuable chemical tool for studying the functional diversity and physiological roles of β1-containing GABA-A receptors, which have been identified in hypothalamic neurons that regulate wakefulness. nih.govnih.gov

Table 2: Selectivity of Fragrant Dioxane Derivatives (FDDs) for GABA-A Receptor Subunits

| Receptor Subunit Composition | Potency of FDD Modulation | Key Amino Acid Residue for Sensitivity | Reference |

| α1β1 γ2L | High (approx. 6-fold higher than β2/β3) | Serine at position 265 (S265) | nih.gov, nih.gov |

| α1β2 γ2L | Low | - | nih.gov |

| α1β3 γ2L | Low | Asparagine at position 265 (N265) | nih.gov |

Influence on Neurotransmitter Systems and Central Nervous System Activity

Investigation of Anxiolytic, Anticonvulsant, and Neuroprotective Effects

While direct studies on the anxiolytic, anticonvulsant, and neuroprotective effects of this compound are not extensively documented in publicly available research, the broader class of 1,3-dioxane derivatives has been a subject of investigation for these properties.

Research into related heterocyclic compounds has shown that the 1,3-dioxane scaffold can be a component of molecules designed to interact with the central nervous system. For instance, a series of N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate (B1200264) derivatives has been synthesized and evaluated for their affinity for 5-HT1A receptors. nih.govunicam.it One compound from this series demonstrated potent full agonist activity at the 5-HT1A receptor and exhibited anxiolytic and antidepressant effects in in-vivo studies in rats. nih.govunicam.itbohrium.com

Furthermore, various spiro[1,3-dioxolane-2,3'-indolin]-2'-ones, which are structurally related to 1,3-dioxanes, have been synthesized and tested for their anticonvulsant activity. nih.gov Some of these compounds showed protective effects in maximal electroshock seizure (MES) and pentylenetetrazole seizure threshold (sc-Met) tests in mice. nih.gov Notably, 5'-chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one was identified as a particularly active compound in the MES test. nih.gov Additionally, a series of 5-substituted benzo[d] unicam.itbohrium.comdioxole derivatives have been designed and synthesized, with some showing promising anticonvulsant activities in both MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

While these findings highlight the potential of the 1,3-dioxane and related dioxole skeletons as a basis for developing neurologically active agents, further research is required to specifically determine if this compound possesses any anxiolytic, anticonvulsant, or neuroprotective properties.

Antimicrobial Properties of 1,3-Dioxane Derivatives

The 1,3-dioxane ring is a structural feature in various compounds that have been investigated for their antimicrobial properties. Although research specifically targeting the antimicrobial activity of this compound is limited, studies on other 1,3-dioxane and 1,3-dioxolane (B20135) derivatives have demonstrated significant antibacterial and antifungal potential.

For example, a series of novel 1,3-dioxolane derivatives showed excellent antifungal activity against Candida albicans and significant antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.govunicam.it The minimum inhibitory concentration (MIC) values for some of these compounds against S. aureus were in the range of 625–1250 µg/mL. unicam.it

Further research has confirmed the antimicrobial potential of this class of compounds. Substituted 1,3-dioxolanes have been shown to inhibit the growth of E. coli and Staphylococcus on nutrient agar. nih.gov The antimicrobial action of these derivatives is thought to be related to their antiradical activity and the hydrophilic-hydrophobic balance, which is influenced by the nature and position of the substituents on the dioxolane ring.

More directly related to the 1,3-dioxane structure, a series of dioxane-linked derivatives have been developed as novel inhibitors of bacterial DNA gyrase and topoisomerase IV (TopoIV). researchgate.net These compounds have demonstrated improved antistaphylococcal activity, including against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Compound Class | Target Organisms | Observed Activity |

|---|---|---|

| 1,3-Dioxolane Derivatives | Candida albicans, S. aureus, S. epidermidis, E. faecalis, P. aeruginosa | Antifungal and antibacterial. nih.govunicam.it |

| Substituted 1,3-Dioxolanes | E. coli, Staphylococcus | Growth inhibition. nih.gov |

| Dioxane-linked Topoisomerase Inhibitors | Methicillin-resistant S. aureus (MRSA) | Antistaphylococcal activity. researchgate.net |

Other Emerging Bioactivities of Related 1,3-Dioxanes

Beyond antimicrobial and potential neurological effects, derivatives of 1,3-dioxane are being explored for other significant biological activities. One of the notable emerging areas is their role as modulators of multidrug resistance (MDR) in cancer cells.

Multidrug resistance is a major challenge in cancer chemotherapy and is often associated with the overexpression of P-glycoprotein (P-gp). dntb.gov.ua Certain 1,3-dioxane derivatives have been identified as effective modulators of MDR. nih.gov For instance, research on novel 2,2-diphenyl-1,3-dioxane derivatives has shown that they can reverse MDR in human Caco-2 cells, a cell line used to model the intestinal barrier. dntb.gov.uanih.gov Some of these new structures have demonstrated effects superior to established modulators like trifluoperazine. dntb.gov.ua

The general class of heterocyclic compounds, which includes 1,3-dioxanes, is recognized for a wide array of bioactivities, and research continues to uncover new potential therapeutic applications. nih.gov

Stereoisomerism and Olfactory Perception in Fragrance Chemistry

The compound this compound is a known fragrance ingredient, and its olfactory properties are intricately linked to its stereochemistry. The presence of multiple chiral centers in the molecule gives rise to several stereoisomers, each with a unique three-dimensional structure that can interact differently with olfactory receptors in the nose.

Diastereomer-Specific Odor Profiles and Sensory Characteristics

The different diastereomers of this compound exhibit distinct and often dramatically different odor profiles. This highlights the high degree of specificity in the relationship between molecular shape and perceived scent.

A German patent from 1998 provides a detailed sensory analysis of two diastereomeric forms of this compound. mdpi.com The (2RS, 4SR, 6RS) isomer is described as having a strong, herbaceous-fresh, green, and typical grapefruit scent. mdpi.com In contrast, the (2RS, 4RS, 6RS) isomer is reported to have a very weak, chemical-solvent-like odor. mdpi.com This stark difference underscores the critical role of the relative stereochemistry of the methyl groups and the phenyl group on the dioxane ring in determining the olfactory character of the molecule.

Another related compound, 2,4,6-trimethyl-4-[(E)-2-phenylvinyl]-1,3-dioxane, also demonstrates enantiomer-specific odor profiles. The (+)-(2R,4S,6R) enantiomer is described as having an animalic, woody, green, and cumin oil-like scent, which becomes unpleasant after 24 hours. nih.gov Its enantiomer, the (-)-(2S,4R,6S) form, has a green, vegetable-like note that also turns into an unpleasant cuminic smell over time. nih.gov

| Stereoisomer of this compound | Reported Odor Profile |

|---|---|

| (2RS, 4SR, 6RS) | Strong, herbaceous-fresh, green, typical grapefruit. mdpi.com |

| (2RS, 4RS, 6RS) | Very weak, chemical-solvent-like. mdpi.com |

Relationship Between Stereochemical Configuration and Olfactory Response

The profound differences in the odor profiles of the stereoisomers of this compound provide a clear example of the structure-activity relationship in olfaction. The specific spatial arrangement of the substituents on the 1,3-dioxane ring dictates how the molecule fits into and activates the olfactory receptors.

This high degree of stereochemical dependence is not unique to this specific compound but is a well-documented phenomenon in fragrance chemistry. Even subtle changes in the configuration, such as the substitution of a methyl group at one position, can significantly alter the perceived odor. nih.gov The study of such relationships is crucial for the targeted synthesis of fragrance ingredients with desired and consistent scent profiles.

Future Research Trajectories and Interdisciplinary Outlook

Development of Next-Generation Stereoselective Catalysts for Dioxane Synthesis

The synthesis of 2,4,6-Trimethyl-4-phenyl-1,3-dioxane, which possesses multiple stereocenters, presents a significant challenge in controlling its stereochemistry. The Prins reaction, a classic method for forming 1,3-dioxane (B1201747) rings through the acid-catalyzed reaction of an alkene with an aldehyde, is a key synthetic route. wikipedia.org Future research will likely focus on the development of highly stereoselective catalysts to control the formation of specific isomers of this and related trisubstituted 1,3-dioxanes.

Recent advancements in catalysis offer promising avenues. For instance, the use of confined Brønsted acids, such as imino-imidodiphosphate (iIDP) catalysts, has shown high enantioselectivity in the intermolecular Prins reaction of styrenes with paraformaldehyde to create 1,3-dioxanes. researchgate.net The application of such catalysts to the synthesis of this compound could allow for the selective production of desired stereoisomers, which is crucial as different isomers can exhibit distinct fragrance profiles and biological activities.

Furthermore, the exploration of Lewis acid catalysis, for example with reagents like tin(IV) chloride or boron tribromide in what is known as the halo-Prins reaction, could open up pathways to functionalized dioxane intermediates that can be further elaborated. wikipedia.org The development of chiral Lewis acids for this purpose is a significant area of ongoing research.

A key goal will be to develop catalytic systems that are not only highly selective but also efficient and sustainable, utilizing earth-abundant metals and operating under mild reaction conditions. The table below summarizes potential catalytic approaches for the stereoselective synthesis of substituted 1,3-dioxanes.

| Catalyst Type | Potential Application in 1,3-Dioxane Synthesis | Key Advantages |

| Chiral Brønsted Acids (e.g., iIDP) | Enantioselective Prins reaction for the synthesis of specific stereoisomers. researchgate.net | High enantioselectivity, metal-free. researchgate.net |

| Chiral Lewis Acids | Stereocontrolled halo-Prins reaction for the introduction of further functionality. wikipedia.org | Access to diverse functionalized intermediates. wikipedia.org |

| Gold Catalysts | Meyer–Schuster rearrangement/hydration/oxa-Michael addition sequence for the synthesis of substituted tetrahydropyrans, a related oxygen-containing heterocycle. | Mild reaction conditions and functional group tolerance. |

| Rhenium(VII) Catalysis | Prins cyclization reactions. | Efficient for certain substrates. |

Advanced Mechanistic Studies of Bioactivity and Target Engagement

While this compound is primarily known as a fragrance compound, the 1,3-dioxane scaffold is present in numerous biologically active molecules. nih.govresearchgate.net This suggests that the target compound and its derivatives could possess unexplored pharmacological properties. Future research should therefore include advanced mechanistic studies to investigate potential bioactivity.

For example, various substituted 1,3-dioxolanes and 1,3-dioxanes have demonstrated potential as modulators of multidrug resistance (MDR) in cancer cells by interacting with P-glycoprotein (P-gp). nih.gov Screening of this compound and its analogues in MDR reversal assays could uncover novel therapeutic applications. nih.gov Additionally, other phenyl-substituted heterocyclic compounds, such as 1,3,4-oxadiazoles and thiadiazoles, have shown a wide range of biological activities including anticancer, antimicrobial, and antioxidant effects. nih.govrasayanjournal.co.in

A systematic investigation into the bioactivity of this compound would involve a battery of in vitro assays, followed by studies to identify the molecular targets and elucidate the mechanism of action. Techniques such as affinity chromatography, proteomics, and genetic profiling could be employed to identify protein binding partners and affected cellular pathways.

Integration of Machine Learning and AI in Conformational Prediction and Drug Design

The biological activity and sensory properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for the conformational analysis of complex molecules, including cyclic compounds. researchgate.netchemrxiv.orgrsc.orgnih.gov

Future research on this compound would benefit significantly from the application of ML-based interatomic potentials to explore its conformational landscape with high accuracy. researchgate.netchemrxiv.org These methods can predict the relative energies of different conformers and identify the most stable structures, which is crucial for understanding its interaction with biological receptors or olfactory receptors.

| AI/ML Application | Relevance to this compound | Potential Outcome |

| Conformational Analysis | Prediction of the stable conformations of its stereoisomers. researchgate.netchemrxiv.org | Understanding of structure-activity/property relationships. |

| Generative Models | Design of novel derivatives with desired properties. | Discovery of new bioactive compounds or fragrances. |

| QSAR/QSPR Modeling | Prediction of biological activity and physicochemical properties. nih.gov | Prioritization of synthetic targets and reduction of experimental screening. nih.gov |

Design of Novel Functional Materials Incorporating 1,3-Dioxane Scaffolds

The 1,3-dioxane ring is a versatile building block that can be incorporated into a variety of functional materials. Its rigid, chair-like conformation can impart specific structural and physical properties to polymers and liquid crystals. Future research could explore the use of this compound and its derivatives as monomers or additives in the creation of novel materials.

For instance, the introduction of polymerizable groups onto the phenyl ring or other positions of the dioxane structure could allow for its incorporation into polymer backbones. The resulting polymers might exhibit interesting thermal, mechanical, or optical properties. The chirality of specific isomers of this compound could also be exploited in the design of chiral polymers for applications in enantioselective separations or as chiral catalysts.

Furthermore, the 1,3-dioxane moiety has been used in the synthesis of liquid crystal compositions. The rigid core and the potential for introducing various substituents make this compound an interesting candidate for the design of new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Comprehensive Structure-Function Correlative Analyses for Enhanced Understanding

A comprehensive understanding of how the specific structural features of this compound relate to its functions—be it its fragrance profile or any discovered bioactivity—is a critical future research direction. This involves a systematic investigation of the structure-activity relationships (SAR) and structure-property relationships (SPR).

For its role as a fragrance, this would entail the synthesis and sensory evaluation of a library of its stereoisomers and analogues with systematic variations in the substitution pattern. This would help to identify the key structural motifs responsible for its characteristic scent. Patents related to 1,3-dioxane fragrances suggest that the substitution pattern is crucial for the resulting odor. google.comgoogle.comwipo.int

In the context of bioactivity, SAR studies would involve synthesizing and testing a range of derivatives to map the pharmacophore—the essential structural features required for biological activity. This knowledge is fundamental for the rational design of more potent and selective analogues.

These experimental studies, when combined with the computational approaches described in section 5.3, will provide a deep and predictive understanding of the structure-function landscape of this compound, paving the way for its application in a wider range of scientific and commercial fields.

Q & A

Q. How do environmental factors influence degradation pathways?

- Answer: Conduct photolysis studies under UV-C light (254 nm) with LC-QTOF-MS identification of byproducts (e.g., phenylacetic acid derivatives). Hydrolysis studies at pH 3–9 reveal first-order kinetics (t₁/₂ = 12 days at pH 7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |